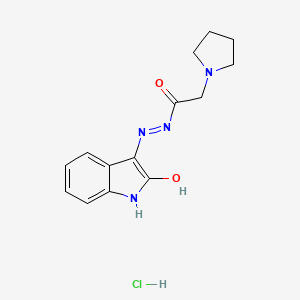
1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-pirrolidinacético, (2-oxo-3-indolinilideno)hidrazida, clorhidrato, (Z)- es un compuesto orgánico complejo con una estructura única que combina un anillo de pirrolidina y una porción indolinilideno. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas y aplicaciones en varios campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-pirrolidinacético, (2-oxo-3-indolinilideno)hidrazida, clorhidrato, (Z)- generalmente implica la condensación del ácido 1-pirrolidinacético con (2-oxo-3-indolinilideno)hidrazida en condiciones ácidas para formar la sal de clorhidrato. La reacción se lleva a cabo en un solvente como etanol o metanol, y el producto se purifica por recristalización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-pirrolidinacético, (2-oxo-3-indolinilideno)hidrazida, clorhidrato, (Z)- sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de hidrazina.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4).
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de pirrolidina e indolinilideno, que pueden exhibir diferentes actividades biológicas y propiedades.
Aplicaciones Científicas De Investigación
El ácido 1-pirrolidinacético, (2-oxo-3-indolinilideno)hidrazida, clorhidrato, (Z)- tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antivirales.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del ácido 1-pirrolidinacético, (2-oxo-3-indolinilideno)hidrazida, clorhidrato, (Z)- implica su interacción con objetivos y vías moleculares específicos. Se sabe que la porción indolinilideno se une a varios receptores y enzimas, modulando su actividad. Esta interacción puede conducir a la inhibición de ciertos procesos biológicos, como la proliferación celular en las células cancerosas o la replicación de virus .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1-fenil-2-oxo-3-pirrolidincarboxílico: Otro derivado de pirrolidina con diferentes actividades biológicas.
Benzo[4,5]imidazo[1,2-a]piridina: Un compuesto con una estructura indol similar, pero con diferentes propiedades farmacológicas.
(4-oxo-3-fenil-1,3-tiazolidin-2-ilideno)etanonirilo: Un derivado de tiazolidina con reactividad química comparable.
Unicidad
El ácido 1-pirrolidinacético, (2-oxo-3-indolinilideno)hidrazida, clorhidrato, (Z)- es único debido a su combinación de un anillo de pirrolidina y una porción indolinilideno, que confiere distintas actividades biológicas y reactividad química. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Número CAS |
86873-13-4 |
|---|---|
Fórmula molecular |
C14H17ClN4O2 |
Peso molecular |
308.76 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H16N4O2.ClH/c19-12(9-18-7-3-4-8-18)16-17-13-10-5-1-2-6-11(10)15-14(13)20;/h1-2,5-6,15,20H,3-4,7-9H2;1H |
Clave InChI |
RNXGFPSEWCAYFR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















